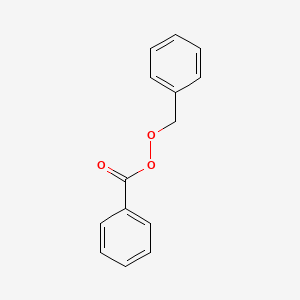
Nitric acid--acetylene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–acetylene (1/1) is a compound formed by the combination of nitric acid and acetylene in a 1:1 molar ratio Nitric acid is a highly corrosive and strong oxidizing agent, while acetylene is a colorless gas widely used as a fuel and a chemical building block
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nitric acid–acetylene (1/1) involves the reaction of nitric acid with acetylene under controlled conditions. The reaction is typically carried out in a well-ventilated area or under a fume hood due to the release of gases and the potential for explosive reactions. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures to control the rate of reaction and prevent decomposition.
Pressure: The reaction is carried out at atmospheric pressure.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of nitric acid–acetylene (1/1) follows similar principles but on a larger scale. The process involves the careful handling of both nitric acid and acetylene to ensure safety and efficiency. The reaction is monitored to control the temperature and pressure, and the product is collected and purified for further use.
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid–acetylene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides and carbon dioxide.
Reduction: Reduction reactions can lead to the formation of nitrogen-containing compounds and hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the acetylene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out at controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
Oxidation Products: Nitrogen oxides (e.g., nitrogen dioxide) and carbon dioxide.
Reduction Products: Nitrogen-containing compounds (e.g., amines) and hydrocarbons.
Substitution Products: Various substituted acetylene derivatives.
Applications De Recherche Scientifique
Nitric acid–acetylene (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of nitric acid–acetylene (1/1) involves the interaction of nitric acid with acetylene to form reactive intermediates. These intermediates can undergo further reactions to produce various products. The molecular targets and pathways involved include:
Nitric Acid: Acts as an oxidizing agent, facilitating the formation of reactive nitrogen species.
Acetylene: Provides a source of carbon and hydrogen for the formation of various compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitric Acid–Ethylene (1/1): Similar in structure but involves ethylene instead of acetylene.
Nitric Acid–Propylene (1/1): Involves propylene and has different reactivity and applications.
Nitric Acid–Butylene (1/1): Involves butylene and is used in different industrial processes.
Uniqueness
Nitric acid–acetylene (1/1) is unique due to the presence of the acetylene moiety, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
492459-59-3 |
|---|---|
Formule moléculaire |
C2H3NO3 |
Poids moléculaire |
89.05 g/mol |
Nom IUPAC |
acetylene;nitric acid |
InChI |
InChI=1S/C2H2.HNO3/c1-2;2-1(3)4/h1-2H;(H,2,3,4) |
Clé InChI |
PKMYSOAVTNXDKV-UHFFFAOYSA-N |
SMILES canonique |
C#C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
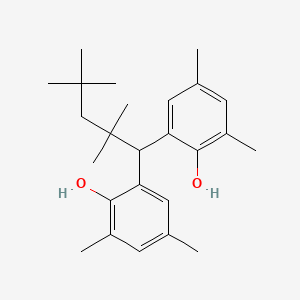
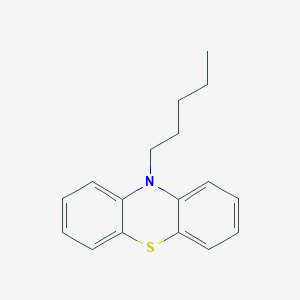

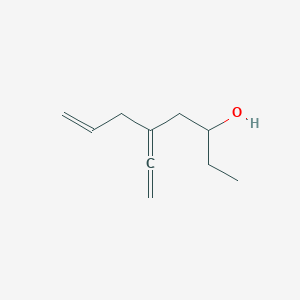
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
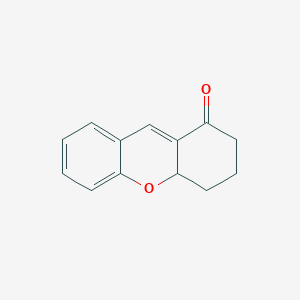
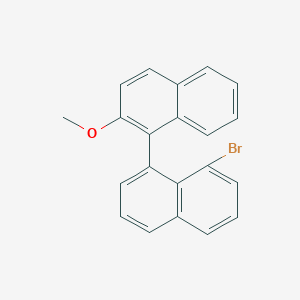
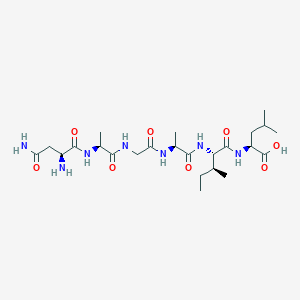
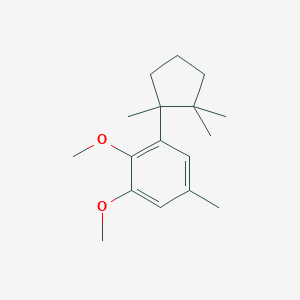

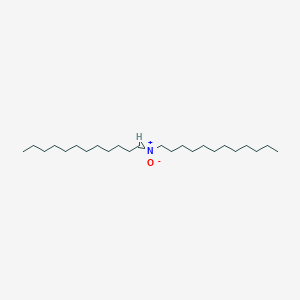
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
